![molecular formula C15H18N4O2 B2470209 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034549-41-0](/img/structure/B2470209.png)
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a methoxyphenyl group and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[1,5-a]pyridine core, with the methoxyphenyl and urea groups attached at the 1- and 3-positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-donating methoxy group, the electron-withdrawing urea group, and the aromaticity of the pyrazolo[1,5-a]pyridine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the urea group could allow for hydrogen bonding .Scientific Research Applications
Antiproliferative Activity
This compound has been reported to have good antiproliferative activity in breast cancer cell lines (MCF-7, LN) . This suggests that it could be used in the development of new treatments for breast cancer.
Molecular Docking Studies
The compound has been used in molecular docking studies . This is a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex.
Organic Light-Emitting Diodes (OLEDs)
Structurally modified derivatives of this compound have been used as promising materials for highly efficient blue fluorescent organic light-emitting diodes . This suggests potential applications in the field of display technology.
Thermally Stable Materials
These compounds have been demonstrated to be thermally stable with decomposition temperatures in the range of 454-476 °C . This makes them suitable for applications that require materials with high thermal stability.
High Photoluminescence Quantum Yields
The compounds have high photoluminescence quantum yields over 86% . This property is important in many applications including sensing, imaging, and light-emitting devices.
Host Material for Phosphorescent OLEDs (PHOLEDs)
One of the derivatives, m-PPI-TP, has been used as the host material for yellow and red phosphorescent OLEDs (PHOLEDs), achieving the best EL performance with EQE of 26.55% and 20.35%, respectively . This suggests potential applications in the development of more efficient and longer-lasting OLEDs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-6,8,11H,7,9-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLYQGQRCDJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

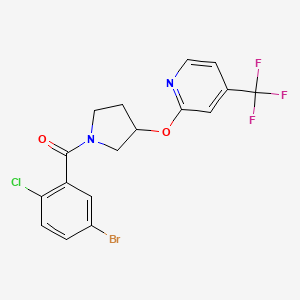
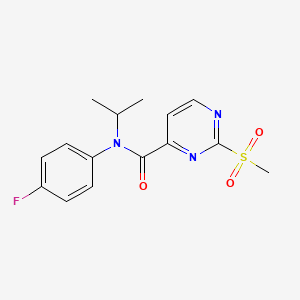

![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
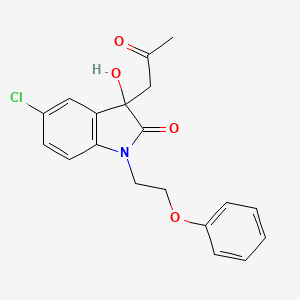
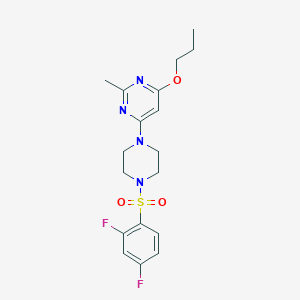
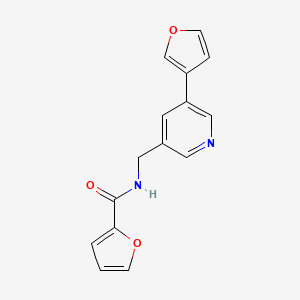
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
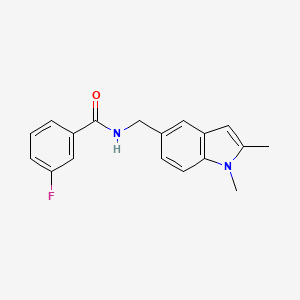
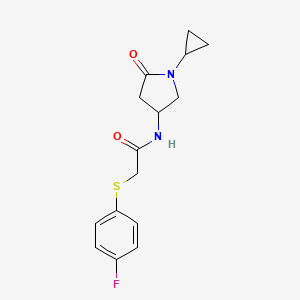
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)